2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one
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Overview
Description
2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one typically involves the reaction of phosphorus trichloride with a suitable diol and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{PCl}_3 + \text{Diol} + \text{Amine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes.
Scientific Research Applications
2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one involves its interaction with specific molecular targets. The phosphorus atom in the compound can form strong bonds with various nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione.
Dimedone: 5,5-Dimethyl-1,3-cyclohexanedione.
Barbituric Acid: 2,4,6-Trioxohexahydropyrimidine.
Properties
CAS No. |
52202-92-3 |
---|---|
Molecular Formula |
C6H14NO3P |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2,6-dimethyl-1,3,6,2λ5-dioxazaphosphocane 2-oxide |
InChI |
InChI=1S/C6H14NO3P/c1-7-3-5-9-11(2,8)10-6-4-7/h3-6H2,1-2H3 |
InChI Key |
BJRWXNBAIIXDGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOP(=O)(OCC1)C |
Origin of Product |
United States |
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